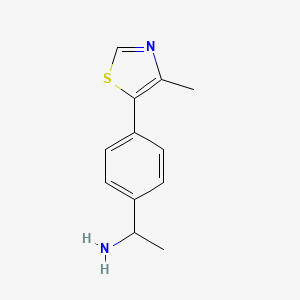
1-(Chloromethoxy)-2-fluoroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethoxy)-2-fluoroethane is an organic compound characterized by the presence of a chloromethoxy group and a fluoroethane backbone
Métodos De Preparación
The synthesis of 1-(Chloromethoxy)-2-fluoroethane typically involves the reaction of 2-fluoroethanol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(Chloromethoxy)-2-fluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloromethoxy group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-fluoroethanol and formaldehyde.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Chloromethoxy)-2-fluoroethane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethoxy)-2-fluoroethane involves its interaction with various molecular targets. The chloromethoxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The fluoroethane backbone provides stability and influences the compound’s reactivity. The pathways involved depend on the specific application and the chemical environment.
Comparación Con Compuestos Similares
1-(Chloromethoxy)-2-fluoroethane can be compared with similar compounds such as:
1-(Chloromethoxy)-2-chloroethane: Similar structure but with a chlorine atom instead of a fluorine atom, leading to different reactivity and applications.
1-(Methoxymethoxy)-2-fluoroethane: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group, affecting its chemical properties and uses.
Propiedades
Número CAS |
462-75-9 |
|---|---|
Fórmula molecular |
C3H6ClFO |
Peso molecular |
112.53 g/mol |
Nombre IUPAC |
1-(chloromethoxy)-2-fluoroethane |
InChI |
InChI=1S/C3H6ClFO/c4-3-6-2-1-5/h1-3H2 |
Clave InChI |
BBSUPBKSOHRTES-UHFFFAOYSA-N |
SMILES canónico |
C(CF)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


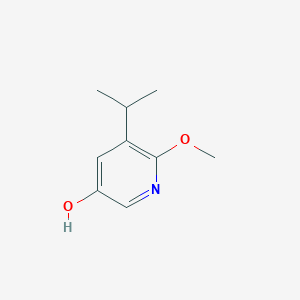
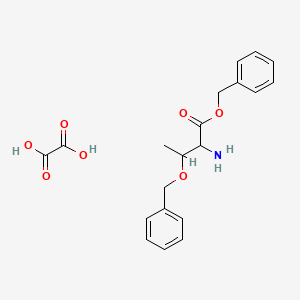
![3-Bromo-5-chloro-N,N-bis[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B13903222.png)
![(3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13903223.png)
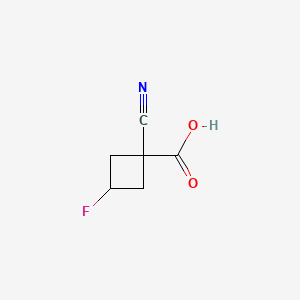
![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanone](/img/structure/B13903233.png)


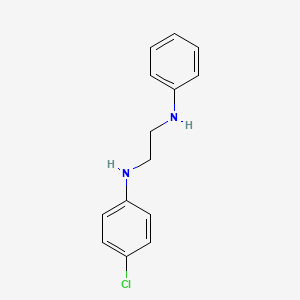
![[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B13903255.png)

![methyl (2S)-2-hydroxy-2-[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate](/img/structure/B13903263.png)

